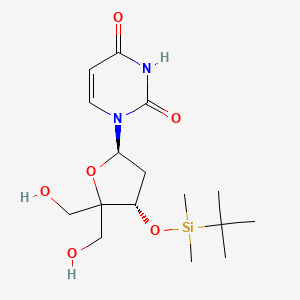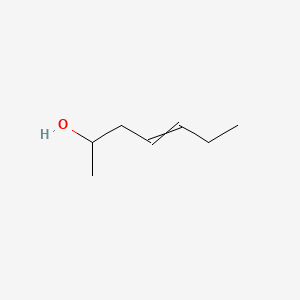
Hept-4-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Hept-4-en-2-ol is an organic compound with the molecular formula C7H14O. It is an unsaturated alcohol, characterized by the presence of a double bond between the fourth and fifth carbon atoms and a hydroxyl group attached to the second carbon atom. This compound is known for its pleasant aroma and is often used in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (E)-Hept-4-en-2-ol can be synthesized through various methods. One common approach involves the reduction of (E)-Hept-4-en-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, (E)-Hept-4-en-2-ol can be produced via catalytic hydrogenation of (E)-Hept-4-en-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often ethanol or methanol, at elevated temperatures and pressures to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-Hept-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (E)-Hept-4-en-2-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The double bond can be hydrogenated to produce heptan-2-ol using hydrogen gas and a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: PCC or CrO3 in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst in ethanol or methanol at elevated temperatures.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.
Major Products:
Oxidation: (E)-Hept-4-en-2-one.
Reduction: Heptan-2-ol.
Substitution: Various substituted heptenes depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-Hept-4-en-2-ol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential pheromonal activity in insects.
Medicine: Investigated for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Employed in the fragrance industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of (E)-Hept-4-en-2-ol involves its interaction with various molecular targets. In biological systems, it may interact with olfactory receptors, leading to its perception as a fragrance. Its antimicrobial activity is likely due to its ability to disrupt microbial cell membranes, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
(Z)-Hept-4-en-2-ol: The cis isomer of (E)-Hept-4-en-2-ol, differing in the spatial arrangement of the substituents around the double bond.
Heptan-2-ol: A saturated alcohol with no double bonds, differing in its chemical reactivity and physical properties.
(E)-Hex-4-en-2-ol: A similar unsaturated alcohol with one less carbon atom, affecting its boiling point and solubility.
Uniqueness: (E)-Hept-4-en-2-ol is unique due to its specific double bond configuration and the presence of a hydroxyl group, which imparts distinct chemical reactivity and physical properties. Its pleasant aroma and potential biological activities make it valuable in various applications.
Propriétés
Numéro CAS |
66642-85-1 |
|---|---|
Formule moléculaire |
C7H14O |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
hept-4-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h4-5,7-8H,3,6H2,1-2H3 |
Clé InChI |
KZUFTCBJDQXWOJ-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


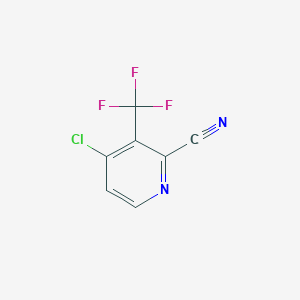
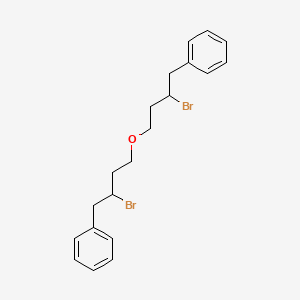
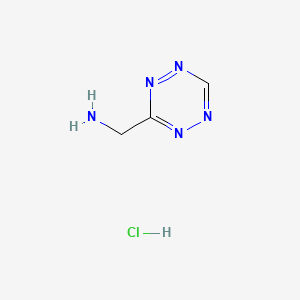
![2-(3-Methylphenyl)-2,3-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B14010415.png)

![diethyl 2-acetamido-2-[(7-amino-1H-indol-3-yl)methyl]propanedioate](/img/structure/B14010422.png)
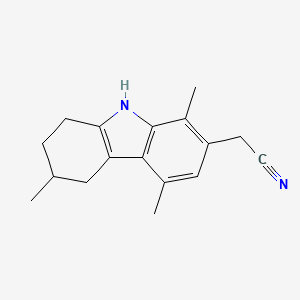
![3-[[(5-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-yl)methyl](methyl)amino]propanenitrile](/img/structure/B14010439.png)
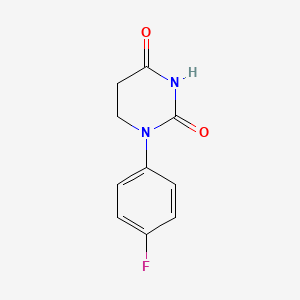
![8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14010455.png)
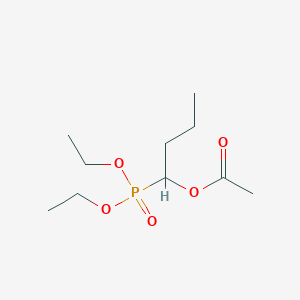

![6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione](/img/structure/B14010484.png)
